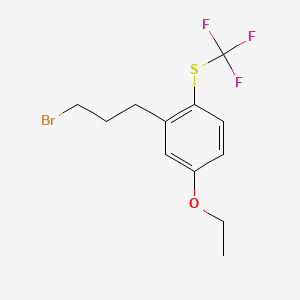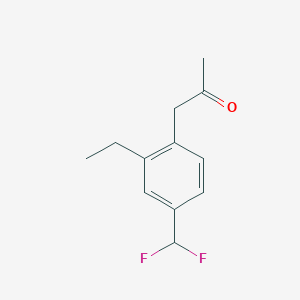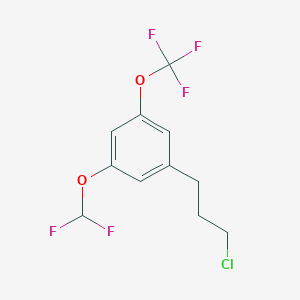
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups attached to a benzene ring
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, such as those catalyzed by Rh(III), to form more complex structures.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biological applications.
Industry: It is used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and methoxy groups can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives. Similar compounds include:
- 1-(3-Chloropropyl)-3-methoxybenzene
- 1-(3-Chloropropyl)-5-methoxybenzene
- 1-(3-Chloropropyl)-3,5-dimethoxybenzene
These compounds share structural similarities but differ in the number and position of halogen and methoxy groups, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C11H10ClF5O2 |
|---|---|
Molecular Weight |
304.64 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2 |
InChI Key |
GXWWGQNFESWERY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


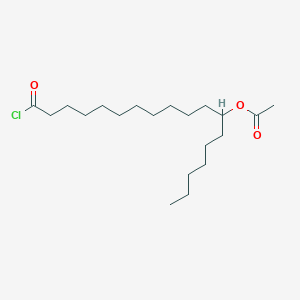
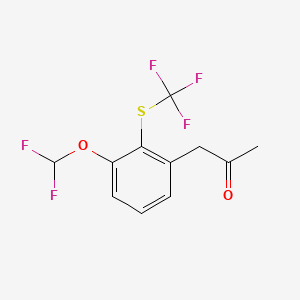

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)
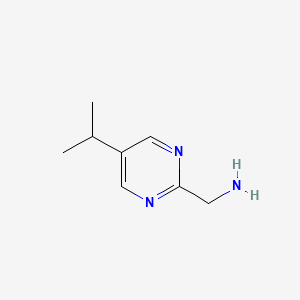
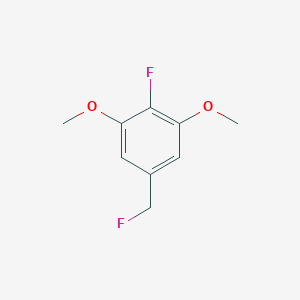

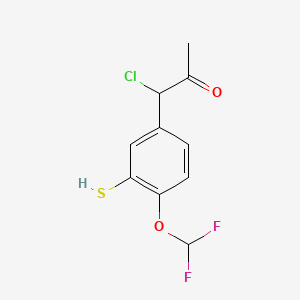
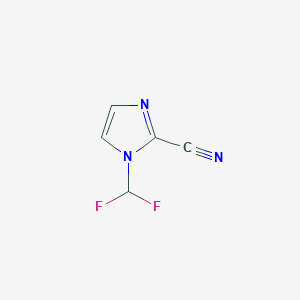
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
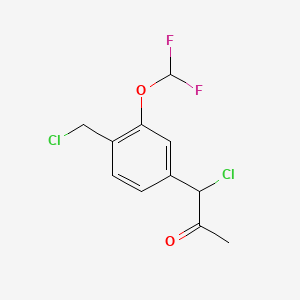
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
